Adenosine-5'-diphosphoglucose disodium salt
Overview
Description
Adenosine-5’-diphosphoglucose disodium salt is a biochemical compound widely used in various scientific fields. It is a derivative of adenosine diphosphate (ADP) and glucose, forming a crucial substrate in the synthesis of starch and glycogen. This compound is often utilized as a glucose donor in enzymatic reactions, particularly in the synthesis of polysaccharides.
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine-5’-diphosphoglucose disodium salt can be synthesized through enzymatic or chemical methods. The enzymatic synthesis involves the use of ADP-glucose pyrophosphorylase, which catalyzes the reaction between glucose-1-phosphate and adenosine triphosphate (ATP) to form adenosine-5’-diphosphoglucose and pyrophosphate. This reaction typically occurs under mild conditions, such as a pH of 7.5 and a temperature of 37°C .
Industrial Production Methods
Industrial production of adenosine-5’-diphosphoglucose disodium salt often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme ADP-glucose pyrophosphorylase, facilitating the large-scale production of the compound. The fermentation process is optimized for maximum yield, followed by purification steps to isolate the compound in its disodium salt form .
Chemical Reactions Analysis
Types of Reactions
Adenosine-5’-diphosphoglucose disodium salt primarily undergoes glycosylation reactions, where it acts as a glucose donor. It can participate in various enzymatic reactions, including:
Glycosylation: Transfer of glucose to acceptor molecules, such as proteins or lipids.
Phosphorylation: Conversion to glucose-1-phosphate and ADP by the enzyme ADP-glucose pyrophosphorylase.
Common Reagents and Conditions
The common reagents used in reactions involving adenosine-5’-diphosphoglucose disodium salt include:
Enzymes: ADP-glucose pyrophosphorylase, starch synthase, and glucosyltransferases.
Buffers: Tris-HCl or phosphate buffers to maintain optimal pH.
Cofactors: Magnesium ions (Mg²⁺) to stabilize the enzyme-substrate complex.
Major Products Formed
The major products formed from reactions involving adenosine-5’-diphosphoglucose disodium salt include:
Starch: Synthesized by starch synthase using adenosine-5’-diphosphoglucose as a substrate.
Glycogen: Formed in bacteria and plants through the action of glycogen synthase.
Scientific Research Applications
Adenosine-5’-diphosphoglucose disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in glycosylation reactions to study enzyme kinetics and mechanisms.
Biology: Essential in the study of carbohydrate metabolism and the synthesis of polysaccharides in plants and microorganisms.
Medicine: Investigated for its role in glycogen storage diseases and potential therapeutic applications.
Industry: Utilized in the production of bio-based materials and biopolymers.
Mechanism of Action
The mechanism of action of adenosine-5’-diphosphoglucose disodium salt involves its role as a glucose donor in enzymatic reactions. It binds to specific enzymes, such as starch synthase or glycogen synthase, facilitating the transfer of glucose to growing polysaccharide chains. The molecular targets include the active sites of these enzymes, where the compound undergoes a conformational change to enable the glycosylation process .
Comparison with Similar Compounds
Similar Compounds
Uridine-5’-diphosphoglucose disodium salt: Another nucleotide sugar used in glycosylation reactions.
Guanosine-5’-diphosphoglucose disodium salt: Similar in structure and function, used in the synthesis of polysaccharides.
Cytidine-5’-diphosphoglucose disodium salt: Involved in the biosynthesis of glycoconjugates.
Uniqueness
Adenosine-5’-diphosphoglucose disodium salt is unique due to its specific role in starch and glycogen synthesis. Its ability to act as a glucose donor in various enzymatic reactions makes it a valuable tool in biochemical research and industrial applications. The compound’s stability and solubility in aqueous solutions further enhance its utility in scientific studies .
Properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16?;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBIVALVIPYODS-UQGWVDHFSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5Na2O15P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036016 | |
Record name | Adenosine-5'-diphosphoglucose disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201036016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102129-65-7 | |
Record name | Adenosine-5'-diphosphoglucose disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201036016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.